3-Méthoxylimaprost

Vue d'ensemble

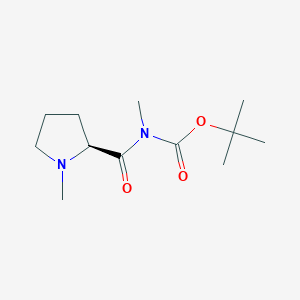

Description

3-méthoxy Limaprost: est un analogue synthétique de la prostaglandine E1 (PGE1). Il est connu pour ses puissants effets inhibiteurs sur l'agrégation et l'adhésivité plaquettaire. Ce composé est particulièrement important dans le domaine de la pharmacologie en raison de sa puissance accrue et de sa demi-vie prolongée par rapport à son composé parent, la prostaglandine E1 .

Applications De Recherche Scientifique

3-methoxy Limaprost has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of prostaglandin analogs.

Biology: Investigated for its effects on cellular processes, particularly those involving platelet function.

Medicine: Explored for its potential therapeutic applications, including anti-platelet and vasodilatory effects.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.

Mécanisme D'action

- 3-Methoxylimaprost is an oral prostaglandin E1 analogue used to improve symptoms associated with thromboangiitis obliterans, acquired lumbar spinal canal stenosis, and other ischemic conditions .

- Its primary targets are prostaglandin E2 receptors . As an agonist at these receptors, it likely stimulates the adenylate cyclase-coupled E2 subtype, leading to smooth muscle relaxation .

- Elevated cAMP levels lead to smooth muscle relaxation , vasodilation, and inhibition of platelet aggregation .

- Antiplatelet Activity : It inhibits ADP and collagen-induced platelet aggregation, making it useful in ischemic conditions .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Analyse Biochimique

Biochemical Properties

3-Methoxylimaprost plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit ADP and collagen-induced platelet aggregation . This interaction is crucial as it makes 3-Methoxylimaprost 10-1,000 times more potent than PGE1 as an inhibitor of platelet adhesiveness .

Cellular Effects

3-Methoxylimaprost has profound effects on various types of cells and cellular processes. It has been shown to improve peripheral circulatory failure with a vasodilator action and an antithrombotic effect . Furthermore, it also improves poor blood flow in the nerve tissue in cervical spondylosis and normalizes nerve function .

Molecular Mechanism

The molecular mechanism of 3-Methoxylimaprost involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a prostaglandin E1 analog, 3-Methoxylimaprost acts as an agonist at prostaglandin E2 receptors. It likely stimulates the adenylate cyclase coupled E2 subtype of these receptors to produce smooth muscle relaxation .

Temporal Effects in Laboratory Settings

It is known that 3-Methoxylimaprost is rapidly absorbed and eliminated, with no accumulation after multiple dosing . This suggests that the compound has good stability and does not degrade significantly over time.

Metabolic Pathways

3-Methoxylimaprost is involved in several metabolic pathways. It is mainly metabolized by enzymes in lipid metabolism pathways, such as β-oxidation and ω-oxidation . These enzymes are also involved in the metabolism of endogenous prostaglandins and other fatty acids .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: Le 3-méthoxy Limaprost est synthétisé par l'addition de Michael du méthanol à la double liaison 2,3 du Limaprost . La réaction implique généralement les étapes suivantes:

Matière première: Limaprost, un analogue de la prostaglandine E1.

Réactif: Méthanol.

Conditions réactionnelles: La réaction est effectuée sous température et pression contrôlées pour assurer l'addition sélective du méthanol à la double liaison.

Méthodes de production industrielle: Bien que les méthodes de production industrielle spécifiques du 3-méthoxy Limaprost ne soient pas largement documentées, l'approche générale implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles pour des rendements et une pureté plus élevés, ainsi que l'utilisation de réacteurs et de systèmes de purification à l'échelle industrielle.

Analyse Des Réactions Chimiques

Types de réactions: Le 3-méthoxy Limaprost peut subir diverses réactions chimiques, notamment:

Oxydation: Conversion en formes plus oxydées, modifiant potentiellement son activité biologique.

Réduction: Réduction des groupes fonctionnels, ce qui peut modifier ses propriétés pharmacologiques.

Substitution: Réactions de substitution impliquant le groupe méthoxy ou d'autres groupes fonctionnels.

Réactifs et conditions communs:

Réactifs d'oxydation: Agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.

Réactifs de réduction: Agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.

Réactifs de substitution: Divers nucléophiles ou électrophiles en fonction de la substitution souhaitée.

Produits principaux: Les produits principaux formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés plus polaires, tandis que la réduction peut produire des analogues moins polaires.

Applications de la recherche scientifique

Le 3-méthoxy Limaprost a une large gamme d'applications dans la recherche scientifique:

Chimie: Utilisé comme composé modèle pour étudier la réactivité des analogues de prostaglandines.

Biologie: Investigé pour ses effets sur les processus cellulaires, en particulier ceux impliquant la fonction plaquettaire.

Médecine: Exploré pour ses applications thérapeutiques potentielles, notamment les effets antiplaquettaires et vasodilatateurs.

Industrie: Utilisé dans le développement de nouveaux médicaments et comme composé de référence dans le contrôle qualité.

Mécanisme d'action

Le mécanisme d'action du 3-méthoxy Limaprost implique son interaction avec les récepteurs des prostaglandines, en particulier le récepteur FP . En se liant à ces récepteurs, il inhibe l'agrégation et l'adhésivité des plaquettes. Cette action est médiée par la modulation des voies de signalisation intracellulaires, conduisant à une activation et une agrégation plaquettaire réduites.

Comparaison Avec Des Composés Similaires

Composés similaires:

Prostaglandine E1 (PGE1): Le composé parent, moins puissant et avec une demi-vie plus courte.

Limaprost: Le précurseur du 3-méthoxy Limaprost, avec des effets similaires mais moins puissants.

Autres analogues de prostaglandines: Des composés comme le misoprostol et l'alprostadil, qui ont des degrés de puissance et de stabilité variables.

Unicité: Le 3-méthoxy Limaprost se distingue par sa puissance accrue et sa demi-vie prolongée par rapport à la prostaglandine E1 et à d'autres analogues. Cela en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.

Propriétés

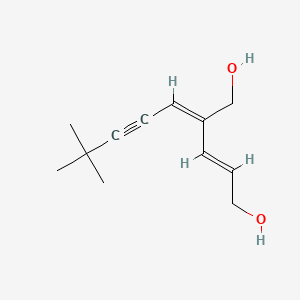

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-3-methoxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O6/c1-4-5-8-16(2)13-17(24)11-12-20-19(21(25)15-22(20)26)10-7-6-9-18(29-3)14-23(27)28/h11-12,16-20,22,24,26H,4-10,13-15H2,1-3H3,(H,27,28)/b12-11+/t16-,17+,18?,19+,20+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMVTHTYLSWGRI-HMHRGJHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC(CC(=O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCC(CC(=O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1h-Imidazo[4,5-f]isoquinoline](/img/structure/B569688.png)

![4-[(Aminooxy)acetyl]piperazin-2-one](/img/structure/B569691.png)